molecular formula C15H19NO4 B554600 (1R,2S)-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid CAS No. 54867-08-2

(1R,2S)-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid

Cat. No. B554600
CAS RN: 54867-08-2
M. Wt: 277,32 g/mole
InChI Key: RPJMLWMATNCSIS-OLZOCXBDSA-N
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Description

The compound you mentioned is a type of amino acid derivative, which contains a cyclohexane ring, a carboxylic acid group, and a phenylmethoxycarbonyl group.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a cyclohexane carboxylic acid derivative with a phenylmethoxycarbonyl-protected amino group.



Molecular Structure Analysis

The molecular structure could be analyzed using techniques such as X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, depending on the conditions and reagents used. For example, the carboxylic acid group could be converted into an ester or an amide.



Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., could be determined experimentally.


Scientific Research Applications

Structural Analysis and Resolution

  • A study detailed the structure of a brucinium salt involving the cis-cyclohexane-1,2-dicarboxylic acid, highlighting the resolved (1R,2S) enantiomer within a hydrogen-bonded structure, emphasizing the significance of stereochemistry in molecular interactions (Smith, Wermuth, & Williams, 2012).

Synthesis and Chemical Transformations

  • Enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, a key building block for helical β-peptides, can be obtained from trans-cyclohexane-1,2-dicarboxylic acid through a simple one-pot procedure. This synthesis showcases the utility of (1R,2S)-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid in producing valuable chiral compounds for peptide research (Berkessel, Glaubitz, & Lex, 2002).

Material Science and Environmental Studies

  • Research on 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH), a compound related in structure and function, has been utilized as a plasticizer to replace phthalates. The study focused on the environmental exposure of DINCH in U.S. adults, highlighting the relevance of cyclohexane derivatives in environmental health and safety assessments (Silva, Jia, Samandar, Preau, & Calafat, 2013).

Catalysis and Chemical Reactions

  • An innovative photoinduced carboxylation reaction of benzylic and aliphatic C-H bonds with CO2 was developed, where cyclohexane reacts with CO2 to produce cyclohexanecarboxylic acid. This method provides direct access from hydrocarbons to carboxylic acids, demonstrating the potential of cyclohexane derivatives in catalytic transformations for sustainable chemistry (Ishida, Masuda, Imamura, Yamazaki, & Murakami, 2019).

Supramolecular Chemistry

  • A novel cyclohexanecarboxylic acid derivative with a chiral amide group was synthesized, and its crystal structure contains two diastereoisomers. This study showcases the intricate details of molecular design and the potential of such compounds in developing advanced materials with specific properties (Takahashi, Okamura, Yamamoto, & Ueyama, 2003).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties.


Future Directions

Future research could focus on exploring the potential applications of this compound in various fields such as medicine, materials science, etc.


Please consult with a professional chemist or a relevant expert for more accurate and detailed information.


properties

IUPAC Name

(1R,2S)-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c17-14(18)12-8-4-5-9-13(12)16-15(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2,(H,16,19)(H,17,18)/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJMLWMATNCSIS-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101159075
Record name (1R,2S)-2-[[(Phenylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101159075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid

CAS RN

202867-96-7
Record name (1R,2S)-2-[[(Phenylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202867-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2S)-2-[[(Phenylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101159075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The ester of step 1 (26.45 g, 86.62 mmol) was dissolved in 250 mL of tetrahydrofuran and treated with a solution of lithium hydroxide monohydrate (10.65 g, 256 mmol) in 250 mL of water and stirred at ambient temperature for 24 h. The reaction mixture was cooled to 0° C. and neutralized with 300 mL of a 1N HCl solution. Ethyl acetate (400 mL) was added and the organic layer was separated, dried over sodium sulfate, filtered and concentrated to give a crude solid. The product was purified by recrystallizing from ethyl acetate/hexanes to give 19.60 g of a white solid. Yield: 82%, MS: 278 (M+H+), mp=120.1-123.1° C.
Name
ester
Quantity
26.45 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
10.65 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Four
Yield
82%

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